3-(Propan-2-yl)phenyl ethylcarbamate
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Overview
Description
3-(Propan-2-yl)phenyl ethylcarbamate is an organic compound with the chemical formula C₁₂H₁₇NO₂. It is a type of carbamate ester, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)phenyl ethylcarbamate typically involves the reaction of 3-(Propan-2-yl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, making it efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)phenyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
3-(Propan-2-yl)phenyl ethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pesticides and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)phenyl ethylcarbamate involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of certain enzymes, leading to a decrease in the production of specific biochemical compounds. This inhibition can result in various physiological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate:
Phenyl carbamate: Another carbamate ester with a phenyl group, but without the isopropyl substitution.
Uniqueness
3-(Propan-2-yl)phenyl ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, making it more effective in certain applications compared to simpler carbamate esters .
Properties
CAS No. |
60309-17-3 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-ethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-13-12(14)15-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
MCJUYETVEALBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC=CC(=C1)C(C)C |
Origin of Product |
United States |
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